

# physical and chemical properties of 2,4-Diphenyl-1-butene

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## Compound of Interest

Compound Name: 2,4-Diphenyl-1-butene

Cat. No.: B097700

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An In-depth Technical Guide to **2,4-Diphenyl-1-butene**

## Introduction

**2,4-Diphenyl-1-butene** is an organic compound with the molecular formula C<sub>16</sub>H<sub>16</sub>.<sup>[1][2][3]</sup> Structurally, it is characterized by a butene backbone with two phenyl group substituents.<sup>[1]</sup> This compound is of interest in various fields of chemical research, serving as a building block in organic synthesis and as a model compound for studying reaction mechanisms.<sup>[1]</sup> It is also recognized as a pyrolysis product of polystyrene, making it relevant in environmental studies concerning microplastics.<sup>[1]</sup> This guide provides a comprehensive overview of the physical and chemical properties of **2,4-Diphenyl-1-butene**, along with experimental methodologies for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties

The fundamental physical and chemical properties of **2,4-Diphenyl-1-butene** are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>16</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molar Mass	208.3 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	3-phenylbut-3-enylbenzene	<a href="#">[1]</a> <a href="#">[4]</a>
Synonyms	alpha-Phenethylstyrene	<a href="#">[4]</a>
CAS Number	16606-47-6	<a href="#">[1]</a> <a href="#">[4]</a>
Density	0.980 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	140 °C at 2-3 Torr	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	208.30 g/mol	<a href="#">[4]</a>
Monoisotopic Mass	208.125200510 Da	<a href="#">[4]</a>

## Chemical Reactivity and Synthesis

**2,4-Diphenyl-1-butene** exhibits reactivity characteristic of alkenes and aromatic compounds. The double bond and the phenyl rings are the primary sites for chemical transformations.

### Key Reactions:

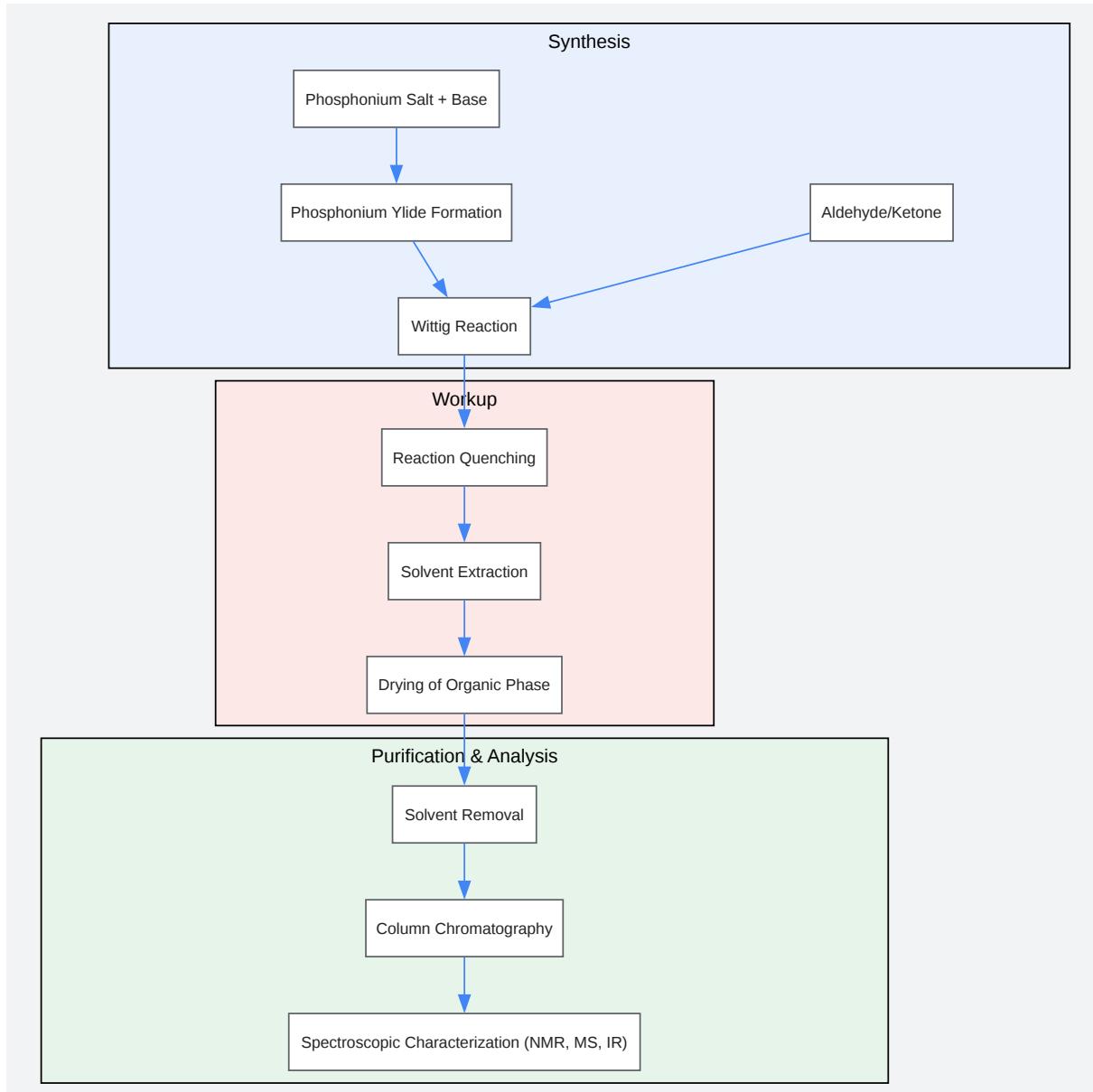
- Oxidation: The double bond can be oxidized to form epoxides, diols, or can be cleaved to yield ketones or carboxylic acids, depending on the oxidizing agent used.
- Reduction: Catalytic hydrogenation of the double bond leads to the formation of the corresponding saturated alkane, 2,4-diphenylbutane.
- Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The positions of substitution are directed by the alkyl substituent on the ring.

**Synthesis Pathways:** Several synthetic routes can be employed to prepare **2,4-Diphenyl-1-butene**, including:

- Catalytic Olefin Metathesis

- Wittig Reaction-Based Synthesis
- Palladium-Catalyzed Coupling Reactions
- Acid-Catalyzed Dimerization of Styrene
- Photochemical [2+2] Cycloaddition[1]

A generalized workflow for the synthesis and purification of an alkene like **2,4-Diphenyl-1-butene** via a Wittig reaction is depicted below.





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